

Structure-Activity Relationship of Novel TGR5 Agonists: A Technical Guide

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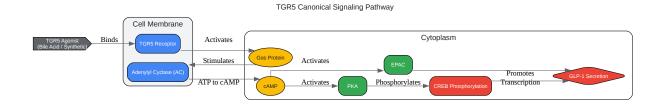
For Researchers, Scientists, and Drug Development Professionals

Takeda G-protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis.[1][2] Its activation regulates energy expenditure, glucose homeostasis, and inflammation.[3] This document provides an in-depth technical overview of the structure-activity relationships (SAR) of novel TGR5 agonists, details key experimental protocols for their evaluation, and illustrates the core signaling pathways.

TGR5 Signaling Pathway

TGR5 activation is initiated by the binding of an agonist, which induces a conformational change in the receptor. This change facilitates the coupling to a stimulatory Gαs protein, leading to the activation of adenylyl cyclase.[3][4] Activated adenylyl cyclase converts ATP into cyclic adenosine monophosphate (cAMP), a crucial second messenger.[4] The subsequent increase in intracellular cAMP levels activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).[4][5] These effectors modulate various cellular processes, including the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells, a key mechanism for improving glucose tolerance.[5][6]





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Caption: TGR5 canonical signaling pathway leading to GLP-1 secretion.

Structure-Activity Relationships of TGR5 Agonists

The search for potent and selective TGR5 agonists has led to the exploration of diverse chemical scaffolds, ranging from natural bile acids and triterpenoids to fully synthetic small molecules.

Natural bile acids are the endogenous ligands for TGR5, with lithocholic acid (LCA) being the most potent.[7][8] SAR studies on bile acid derivatives have revealed key structural requirements for TGR5 activation.

- Hydrophobicity: The agonistic potential generally increases with the hydrophobicity of the steroid scaffold.[8]
- C7 Position: Introduction of an alkyl group at the C7-β position enhances activity in proportion to the substituent's size, with propyl being more active than ethyl or methyl.[7]
- C6 Position: Modifications at the C6 position can significantly impact potency and selectivity.
- Side Chain: The length and functionality of the side chain at C24 are critical for activity.

Table 1: SAR of Selected Bile Acid Derivatives



| Compound | Modification | hTGR5 EC50 (μM) | Reference |
|------------------------------|----------------------|-----------------|-----------|
| Lithocholic acid (LCA) | Endogenous Ligand | 0.53 | [7] |
| Chenodeoxycholic acid (CDCA) | Endogenous Ligand | 8.3 | [7] |
| 7α-methyl-LCA | C7-α Methyl | Potent Agonist | [7] |
| 6α-ethyl-CDCA (INT- 777) | C6-α Ethyl | 0.29 | [4] |

| 7β -propyl-CDCA | C7- β Propyl | More active than C7-ethyl/methyl |[7] |

Natural triterpenoids like betulinic acid (BA), oleanolic acid (OA), and ursolic acid (UA) are selective TGR5 agonists that do not activate the farnesoid X receptor (FXR).[9][10] Betulinic acid has been a key lead compound for SAR studies.[9]

- C3 Position: Modifications at the C3 hydroxyl group have led to significant improvements in potency.[10]
- C17 Position: Changes to the C17 carboxylic acid are also critical.
- C20 Position: Variations at the C20 alkene have been explored.[9]

Table 2: SAR of Betulinic Acid Derivatives



| Compound | Modification | hTGR5 EC50 (μM) | Efficacy (%) | Reference |
|---------------------------------|-------------------------|--------------------|--------------|-----------|
| Betulinic Acid (1) | Lead Compound | 1.04 | 83 | [9][11] |
| Oleanolic Acid (2) | Natural Triterpenoid | 2.1 | 64 | [9] |
| Ursolic Acid (3) | Natural Triterpenoid | 1.9 | 60 | [9] |
| Derivative 18 dia 2 (RG-239) | C3 Modification | 0.091 | 100 | [9] |

| Derivative 19 dia 2 | C3 Modification | 0.22 | 100 |[9] |

High-throughput screening has identified several classes of potent, non-steroidal TGR5 agonists.[12][13]

- 3-Aryl-4-isoxazolecarboxamides: SAR studies identified that potency could be significantly
 increased through modifications on the aryl ring and the carboxamide group, leading to
 compounds with nanomolar efficacy.[13]
- 4-Phenoxynicotinamides: Derivatives of this scaffold, containing maleimides in the side chains, have been developed as intestine-targeted agonists with reduced systemic exposure.[14][15] Compound 22b from this series showed excellent TGR5 agonistic activity and a prolonged hypoglycemic effect in mice.[15]
- 3-Phenoxypyrazine-2-carboxamides: This class yielded highly potent agonists. Compounds 18g (2-Cl substituent) and 18k (2,5-di-Cl substituent) showed superior activity compared to the reference agonist INT-777.[16]

Table 3: SAR of Selected Synthetic Agonists



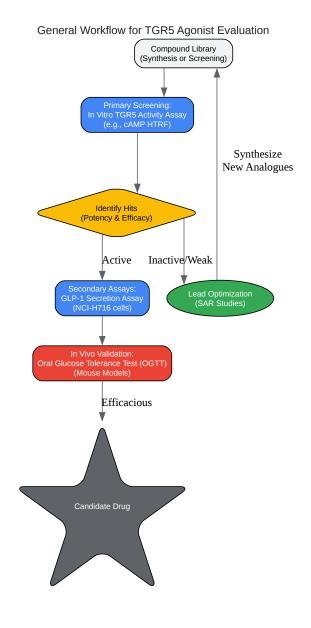
| Compound Class | Key Compound | hTGR5 EC50 | Key SAR Finding | Reference |
|---|-----------------|--------------------|--|-----------|
| 3-Aryl-4- isoxazolecarb oxamides | Exemplars | up to pEC50 = 9 | Rapid SAR from solution- phase synthesis | [13] |
| 4- Phenoxynicotina mide Derivatives | Compound 22b | Potent Agonist | Maleimide conjugation enhances mucoadhesion | [14][15] |
| 3- Phenoxypyrazine -2-carboxamides | Compound 18k | 1.4 nM | 2,5-di-Cl substitution on the phenoxy ring is optimal | [16] |

| Dihydropyridones | Compound 77A | Nanomolar Agonist | Developed from HTS hit; extensive SAR study of 83 analogues |[12] |

Key Experimental Protocols

Evaluating novel TGR5 agonists requires a workflow of in vitro and in vivo assays to determine potency, efficacy, selectivity, and physiological effects.





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Caption: A typical experimental workflow for the discovery of novel TGR5 agonists.

This assay quantifies the production of cAMP in response to TGR5 activation in a recombinant cell line.[15]

- Objective: To determine the potency (EC50) and efficacy of test compounds on human or mouse TGR5.
- Cell Line: HEK293T cells stably expressing human TGR5 (hTGR5) or mouse TGR5 (mTGR5).[15]



 Principle: A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). A cAMP-d2 conjugate and a Eu3+-cryptate labeled anti-cAMP antibody are used. Endogenously produced cAMP from cell stimulation displaces the d2-labeled cAMP from the antibody, leading to a decrease in the HTRF signal.

Methodology:

- Cell Plating: Seed the TGR5-expressing HEK293T cells into 96-well or 384-well plates and culture overnight.
- Compound Preparation: Prepare serial dilutions of test compounds in an appropriate assay buffer.
- Stimulation: Add the diluted compounds to the cells and incubate for a specified time (e.g.,
 30 minutes) at room temperature to stimulate cAMP production.
- Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP-cryptate antibody.
- Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
- Reading: Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).
- Data Analysis: Calculate the ratio of the two emission signals and convert it to cAMP concentration using a standard curve. Plot the dose-response curve to determine EC50 values.

This assay measures the ability of a TGR5 agonist to stimulate GLP-1 secretion from enteroendocrine cells.[16]

- Objective: To confirm that TGR5 activation by a test compound leads to the desired physiological response in a relevant cell type.
- Cell Line: Human NCI-H716 enteroendocrine L-cells, which endogenously express TGR5. [16][17]



- Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of GLP-1 released into the cell culture supernatant.
- Methodology:
 - Cell Culture: Culture NCI-H716 cells in an appropriate medium (e.g., RPMI-1640) supplemented with serum.
 - Plating: Seed cells into 24- or 48-well plates and allow them to adhere and grow.
 - Starvation & Washing: Before stimulation, wash the cells with serum-free medium or Krebs-Ringer Bicarbonate buffer (KRB).
 - Stimulation: Add test compounds at various concentrations (in KRB buffer) and incubate for a defined period (e.g., 2 hours).
 - Supernatant Collection: Collect the cell culture supernatant, add a DPP-4 inhibitor to prevent GLP-1 degradation, and centrifuge to remove cell debris.
 - Quantification: Analyze the supernatant for GLP-1 concentration using a commercial GLP-1 ELISA kit according to the manufacturer's instructions.
 - Data Analysis: Normalize the secreted GLP-1 levels to the total protein content of the cells in each well.

The OGTT is a standard in vivo model to assess the effect of a TGR5 agonist on glucose homeostasis in animal models.[15]

- Objective: To evaluate the glucose-lowering efficacy of a lead compound in a living organism.
- Animal Model: C57BL/6 mice, diet-induced obese mice, or diabetic db/db mice.[15]
- Principle: The test measures the body's ability to clear a glucose load from the blood. An effective anti-diabetic agent will improve glucose tolerance, resulting in a lower and faster return to baseline blood glucose levels.
- Methodology:



- Acclimatization & Fasting: Acclimatize the mice and fast them overnight (e.g., 12-16 hours)
 with free access to water.
- Baseline Glucose: Measure baseline blood glucose from the tail vein (Time 0).
- Compound Administration: Administer the test compound orally (p.o.) at a specific dose (e.g., 50 mg/kg).[15] A vehicle control group is also included.
- Glucose Challenge: After a set time post-compound administration (e.g., 30-60 minutes),
 administer a glucose solution orally (e.g., 2 g/kg).
- Blood Glucose Monitoring: Measure blood glucose levels at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Data Analysis: Plot blood glucose levels over time for each group. Calculate the Area
 Under the Curve (AUC) for the glucose excursion to quantify the improvement in glucose
 tolerance. A significant reduction in AUC for the compound-treated group compared to the
 vehicle group indicates efficacy.

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